1-Cyclopropyl-N-methylpiperidin-4-amine dihydrochloride
Description
1-Cyclopropyl-N-methylpiperidin-4-amine dihydrochloride is a piperidine derivative characterized by a cyclopropyl substituent at the 1-position and a methyl group at the N-position of the piperidin-4-amine backbone. The dihydrochloride salt form enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical research applications. The compound’s structure combines the rigidity of the cyclopropyl group with the flexibility of the piperidine ring, which may influence its pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C9H20Cl2N2 |
|---|---|
Molecular Weight |
227.17 g/mol |
IUPAC Name |
1-cyclopropyl-N-methylpiperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C9H18N2.2ClH/c1-10-8-4-6-11(7-5-8)9-2-3-9;;/h8-10H,2-7H2,1H3;2*1H |
InChI Key |
YVAPKXYWUSCJKA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCN(CC1)C2CC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 1-Cyclopropylpiperidin-4-amine
This intermediate can be synthesized via several routes documented for piperidine derivatives:
- Reductive amination of 4-piperidone with cyclopropylamine under catalytic hydrogenation conditions, yielding 1-cyclopropylpiperidin-4-amine.
- Alternatively, nucleophilic substitution on 4-chloropiperidine with cyclopropylamine may be employed.
N-Methylation of Piperidin-4-amine
The conversion of 1-cyclopropylpiperidin-4-amine to 1-cyclopropyl-N-methylpiperidin-4-amine involves methylation of the secondary amine nitrogen. Established methods include:
- Reductive methylation using formaldehyde and a reducing agent such as sodium cyanoborohydride or hydrogen with a suitable catalyst.
- Alkylation with methyl iodide or methyl sulfate under controlled conditions to avoid over-alkylation.
A patent (CN102304102B) describes methylation of piperazine derivatives using catalytic hydrogenation with Raney nickel or palladium catalysts in organic solvents at elevated temperatures and pressures, which can be adapted for piperidine systems.
Formation of the Dihydrochloride Salt
After obtaining the free base 1-cyclopropyl-N-methylpiperidin-4-amine, the dihydrochloride salt is prepared by:
- Dissolving the free base in anhydrous ether or ethanol.
- Bubbling dry hydrogen chloride gas or adding an equivalent amount of hydrochloric acid in a solvent.
- Precipitation of the dihydrochloride salt followed by filtration and drying.
This salt formation improves the compound’s stability, solubility in water, and facilitates handling.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Reductive amination | 4-Piperidone + Cyclopropylamine, H2, Pd/C, solvent, elevated temp | 1-Cyclopropylpiperidin-4-amine |
| 2 | N-Methylation | Formaldehyde + NaBH3CN or Methyl iodide, solvent, mild conditions | 1-Cyclopropyl-N-methylpiperidin-4-amine |
| 3 | Salt formation | HCl gas or HCl solution in ether/ethanol | 1-Cyclopropyl-N-methylpiperidin-4-amine dihydrochloride |
Analytical and Characterization Considerations
- Purity is typically confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.
- Salt form verification is done by melting point determination, IR spectroscopy (presence of chloride ions), and titration.
- Yield optimization depends on controlling reaction conditions such as temperature, solvent choice, and catalyst loading.
Research Findings and Optimization Notes
- The methylation step is critical and must be controlled to prevent formation of quaternary ammonium salts.
- Catalytic hydrogenation methylation methods offer cleaner reaction profiles and easier purification compared to alkyl halide methylation.
- Salt formation enhances compound handling for pharmaceutical research applications, as indicated by solubility and stability data for related amine hydrochlorides.
Chemical Reactions Analysis
1-Cyclopropyl-N-methylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopropyl-N-methylpiperidin-4-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor in the development of pharmaceutical drugs.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-N-methylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-Cyclopropylpiperidin-4-amine Dihydrochloride
1-Methylpiperidin-4-amine Dihydrochloride
- Structural Difference : Replaces the cyclopropyl group with a methyl substituent at the 1-position.
- Impact : The simpler methyl group may improve metabolic stability but reduce conformational rigidity. Similarity scores (1.00) suggest structural overlap, but divergent bioactivity profiles have been observed in vitro .
1-(4-Chlorobenzyl)piperidin-4-amine Hydrochloride
- Structural Difference : Substitutes the cyclopropyl group with a 4-chlorobenzyl moiety.
- Impact: The aromatic benzyl group enhances lipophilicity, favoring blood-brain barrier penetration.
Pharmacological and Physicochemical Properties
Solubility and Stability
- Target Compound : Soluble in water at acidic pH due to dihydrochloride salt formation, with stability comparable to other piperidin-4-amine salts .
- 1-(3-Nitrobenzyl)piperidin-4-amine Dihydrochloride : Exhibits similar solubility but lower thermal stability, likely due to the electron-withdrawing nitro group .
- 1-(Pyrimidin-2-yl)piperidin-4-amine Dihydrochloride : Enhanced solubility in polar solvents due to the pyrimidine ring’s hydrogen-bonding capacity .
Bioactivity
- Target Compound : Preliminary studies suggest moderate affinity for σ-1 receptors, attributed to the cyclopropyl group’s constrained geometry .
- 1-Ethylpiperidin-4-amine Hydrochloride : Shows higher affinity for dopamine D2 receptors, likely due to the ethyl group’s flexibility .
- Berotralstat Dihydrochloride: A structurally complex dihydrochloride salt with clinical use as a plasma kallikrein inhibitor.
Data Table: Comparative Analysis of Piperidin-4-amine Derivatives
Research Findings and Implications
- Cyclopropyl vs. Aromatic Substituents : Cyclopropyl-containing derivatives (e.g., target compound) exhibit unique conformational constraints that may reduce off-target effects compared to aromatic analogs like 1-(4-chlorobenzyl)piperidin-4-amine .
- Salt Form Optimization : Dihydrochloride salts generally improve aqueous solubility but may alter crystallization behavior, as seen in SHELX-refined crystal structures .
Biological Activity
1-Cyclopropyl-N-methylpiperidin-4-amine dihydrochloride (CPMP) is a compound that has garnered significant attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
CPMP is characterized by its molecular formula , featuring a cyclopropyl group attached to a piperidine ring. This unique combination contributes to its distinct chemical properties, making it a valuable building block in drug development and organic synthesis.
The biological activity of CPMP is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. These interactions can modulate biological pathways, influencing pharmacodynamic properties. For instance, studies have indicated that CPMP may exhibit binding affinity to specific receptors involved in neurotransmission and cellular signaling, which could underlie its therapeutic potential .
Anticancer Potential
Recent research has highlighted the anticancer properties of piperidine derivatives, including CPMP. In vitro studies have demonstrated that CPMP can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. For example, compounds structurally related to CPMP have shown improved cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin .
Antimicrobial Activity
The presence of the cyclopropyl moiety in CPMP has been linked to enhanced activity against Gram-negative bacteria. This structural feature is known to improve the pharmacokinetic properties of similar compounds, suggesting that CPMP may possess antimicrobial properties worthy of further investigation .
Table 1: Summary of Biological Activities
Safety Profile and Side Effects
While the therapeutic potential of CPMP is promising, understanding its safety profile is crucial. Preliminary studies suggest that compounds with similar structures may exhibit low toxicity levels in vitro, but comprehensive toxicity assessments are necessary for clinical applications.
Q & A
Q. What are the optimized synthetic routes for 1-cyclopropyl-N-methylpiperidin-4-amine dihydrochloride, and how can purity be ensured?
The synthesis typically involves two steps: (1) cyclopropane ring formation via [2+1] cycloaddition using a transition metal catalyst and (2) N-methylation of the piperidine ring under controlled pH and temperature. Industrial methods optimize yield (≥85%) by using catalysts like palladium complexes and inert atmospheres. Purification is achieved via recrystallization in ethanol or methanol, followed by column chromatography with silica gel (eluent: dichloromethane/methanol mixtures) . For large-scale production, crystallization under reduced pressure improves purity (>98%) .
Q. Which spectroscopic techniques are recommended for structural elucidation?
- NMR : Use - and -NMR in DO or DMSO-d to resolve cyclopropyl proton splitting patterns (δ 0.5–1.5 ppm) and piperidine ring conformation.
- X-ray crystallography : Determines 3D conformation, including chair/boat configurations of the piperidine ring and dihedral angles of the cyclopropyl group.
- Mass spectrometry (HRMS) : Confirms molecular weight (CHClN) with ESI+ mode, detecting [M+H] at m/z 221.07 .
Q. How can solubility challenges be addressed in in vitro assays?
The compound’s low aqueous solubility (≈2 mg/mL at 25°C) can be improved using co-solvents like DMSO (≤5% v/v) or cyclodextrin-based formulations (e.g., hydroxypropyl-β-cyclodextrin at 10 mM). For pharmacokinetic studies, micellar solubilization with polysorbate-80 (0.1% w/v) is effective .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s interaction with neurotransmitter receptors?
- In vitro binding assays : Screen against serotonin (5-HT), dopamine (D), and σ receptors using radioligand displacement (e.g., -ketanserin for 5-HT). IC values should be normalized to reference antagonists (e.g., haloperidol for σ receptors) .
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with receptor active sites (e.g., docking the cyclopropyl group into hydrophobic pockets of 5-HT) .
Q. What strategies resolve contradictions in reported biological activities across studies?
Discrepancies in receptor affinity (e.g., µ-opioid vs. σ-1) may arise from assay conditions (e.g., buffer pH, cell lines). Mitigate by:
- Standardized protocols : Use identical cell lines (e.g., HEK293T for GPCRs) and ATP concentrations (1 mM) in functional assays.
- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing cyclopropyl with isopropyl) to isolate pharmacophores .
Q. How can the compound’s stability be assessed under physiological conditions?
- Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via HPLC-UV (C18 column, 254 nm).
- Plasma stability : Incubate with rat plasma (37°C, 1 hr), precipitate proteins with acetonitrile, and quantify parent compound loss via LC-MS/MS .
Q. What methodologies are recommended for synthesizing derivatives for SAR studies?
- Reductive amination : React primary amines (e.g., benzylamine) with ketone intermediates under H/Pd-C.
- Nucleophilic substitution : Replace chloride in cyclopropyl precursors with azide (-N) or thiol (-SH) groups for click chemistry .
Q. How can the compound’s CNS penetration be evaluated preclinically?
- LogP determination : Use shake-flask method (octanol/water) to predict blood-brain barrier permeability (optimal LogP: 2–3).
- In vivo microdialysis : Administer IV (5 mg/kg) to rodents and measure brain interstitial fluid concentrations via LC-MS .
Q. What analytical methods quantify the compound in biological matrices?
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in acetonitrile/water). Monitor transitions m/z 221 → 154 (quantifier) and 221 → 98 (qualifier).
- Validation : Ensure linearity (1–1000 ng/mL), precision (CV ≤15%), and recovery (≥80%) per FDA guidelines .
Q. How does the compound compare to structurally related piperidine derivatives in receptor selectivity?
Comparative studies show:
- N-Benzyl analogs : Higher σ-1 affinity (K = 12 nM vs. 45 nM for cyclopropyl derivative) due to aromatic π-π interactions.
- 4-Amino substitution : Enhances 5-HT binding (ΔG = -9.2 kcal/mol) versus 3-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
